molecular formula C13H18N2O B4046085 1-(2-methoxyethyl)-2-propyl-1H-benzimidazole

1-(2-methoxyethyl)-2-propyl-1H-benzimidazole

Cat. No.: B4046085
M. Wt: 218.29 g/mol
InChI Key: VJGZPUGGCGWLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-2-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.141913202 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemotherapy of Alveolar Hydatid Disease : Benzimidazoles like 1-(2-methoxyethyl)-2-propyl-1H-benzimidazole are used in chemotherapy for alveolar hydatid disease (AHD). A study showed that a benzimidazole prodrug induced significant morphological damage in Echinococcus multilocularis metacestodes, suggesting potential for treating AHD (Walchshofer et al., 1990).

  • Virus Infections : Benzimidazole derivatives have shown protective action against virus infections in tissue culture and in vivo. They displayed high protective action against Coxsackie viruses, echoviruses, and rhinoviruses, among others (O'sullivan et al., 1969).

  • Antisecretory Activity : Certain benzimidazoles inhibit the (H+,K+)-ATPase, which is crucial for gastric acid secretion. The study of these compounds, like pantoprazole, has led to the development of drugs for treating gastric-related issues (Kohl et al., 1992).

  • Antifungal, Insecticidal, and Herbicidal Activities : Benzimidazoles have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. Certain derivatives exhibited significant activity against pests like Panonycus citri (Hisano et al., 1982).

  • H1-Antihistaminic Agents : Some benzimidazole derivatives, specifically those with a 2-(substituted-oxy)ethyl group, have shown potent H1-antihistaminic activity, suggesting their use in allergy treatments (Iemura et al., 1986).

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in acidic solutions, indicating potential applications in material protection and preservation (Khaled, 2003).

  • Antimicrobial and Antifungal Activity : Bis(benzimidazoles) and trithiocyanurate complexes have been synthesized and shown to possess significant antimicrobial and antifungal activities, indicating their potential in treating infections (Kopel et al., 2015).

  • Anticancer Properties : Benzimidazole derivatives have been explored for their potential in cancer treatment. They have shown activity against various cancer cell lines, suggesting their use as anticancer agents (Ghani & Mansour, 2011).

Properties

IUPAC Name

1-(2-methoxyethyl)-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-6-13-14-11-7-4-5-8-12(11)15(13)9-10-16-2/h4-5,7-8H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZPUGGCGWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole
Reactant of Route 6
1-(2-methoxyethyl)-2-propyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.